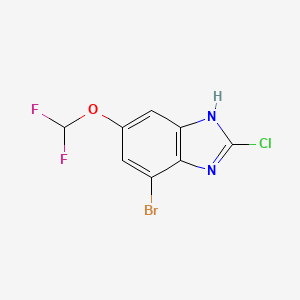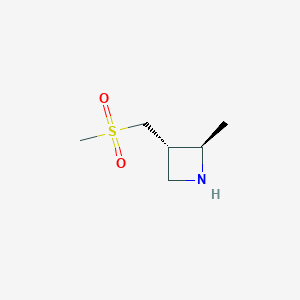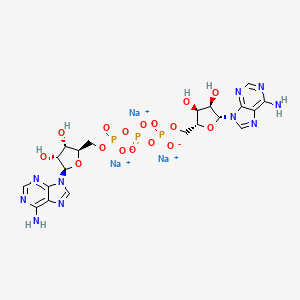
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a 1-(4-methoxyphenyl)ethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran typically involves the reaction of 4-methoxyphenylacetic acid with furan derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where the furan ring is alkylated with the 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound-3-carboxylic acid, while reduction can produce 2-(1-(4-methoxyphenyl)ethyl)-5-methyltetrahydrofuran.
Scientific Research Applications
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)furan: Lacks the ethyl and methyl substituents, resulting in different chemical properties.
5-Methylfuran: Lacks the 1-(4-methoxyphenyl)ethyl group, making it less complex.
4-Methoxyphenylacetic acid: Contains the 4-methoxyphenyl group but lacks the furan ring.
Uniqueness
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran is unique due to the presence of both the furan ring and the 1-(4-methoxyphenyl)ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)ethyl]-5-methylfuran |
InChI |
InChI=1S/C14H16O2/c1-10-4-9-14(16-10)11(2)12-5-7-13(15-3)8-6-12/h4-9,11H,1-3H3 |
InChI Key |
CGVBCRSUXYXEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)






